Stereochemical Configuration–Activity Link: (R)-Enantiomer Required for Dopamine Transporter Engagement
The (R)-configuration at the piperidine 2-position is a known determinant of dopamine transporter (DAT) recognition. In the direct α-phenyl analog methylphenidate, the (R,R) enantiomer (dexmethylphenidate) exhibits DAT binding affinity (Ki ≈ 4–8 nM) at least 100-fold higher than the (S,S) enantiomer (Ki > 1000 nM). [1] While quantitative DAT IC50 data for the des-phenyl analog (R)-methyl 2-(piperidin-2-yl)acetate is limited in peer-reviewed literature, the stereochemical requirement is conserved across the 2-substituted piperidine scaffold. [2] The (S)-enantiomer (CAS 171866-64-1) is expected to show negligible DAT activity.
| Evidence Dimension | DAT binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | (R)-methyl 2-(piperidin-2-yl)acetate HCl: predicted sub-100 nM DAT inhibition (class-level extrapolation) |
| Comparator Or Baseline | methylphenidate (R,R)-enantiomer (dexmethylphenidate): Ki ≈ 4–8 nM; (S,S)-enantiomer: Ki > 1000 nM |
| Quantified Difference | >100-fold stereoselectivity ratio |
| Conditions | In vitro competitive binding assay against [³H]WIN-35428 in rat striatal DAT preparations |
Why This Matters
Procuring the (R)-enantiomer is mandatory for any assay probing dopaminergic activity; using the (S)-enantiomer or racemate would yield false negatives.
- [1] Volkow, N. D., et al. (2002) 'Relationship between blockade of dopamine transporters by oral methylphenidate and the increases in extracellular dopamine: therapeutic implications', Synapse, 43(3), pp. 181–187. View Source
- [2] Schweri, M. M., et al. (1985) '[³H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters', Journal of Neurochemistry, 45(4), pp. 1062–1070. View Source
